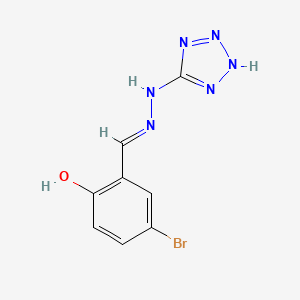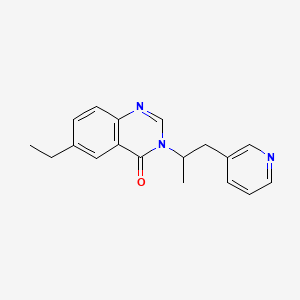![molecular formula C19H24N4O2 B6088493 2-butyl-N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B6088493.png)
2-butyl-N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-1,3-benzoxazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-butyl-N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-1,3-benzoxazole-5-carboxamide, also known as BIBX1382, is a small molecule inhibitor that selectively targets the epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is a transmembrane protein that plays a critical role in cell proliferation, differentiation, and survival. Overexpression or mutation of EGFR is associated with various types of cancer, including lung, breast, and colon cancer. Therefore, EGFR has emerged as an attractive target for cancer therapy, and BIBX1382 is a promising candidate for developing new cancer treatments.
作用机制
2-butyl-N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-1,3-benzoxazole-5-carboxamide selectively binds to the ATP-binding site of EGFR tyrosine kinase and inhibits its activity. This prevents the autophosphorylation of EGFR and the subsequent activation of downstream signaling pathways, such as the Ras/MAPK and PI3K/Akt pathways. These pathways are involved in cell proliferation, differentiation, and survival. Therefore, the inhibition of EGFR activity by 2-butyl-N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-1,3-benzoxazole-5-carboxamide leads to the inhibition of cancer cell growth and survival.
Biochemical and physiological effects:
2-butyl-N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-1,3-benzoxazole-5-carboxamide has been shown to have a potent inhibitory effect on EGFR tyrosine kinase activity in vitro and in vivo. It has been shown to inhibit the growth of various types of cancer cells, including lung, breast, and colon cancer cells. 2-butyl-N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-1,3-benzoxazole-5-carboxamide has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, 2-butyl-N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-1,3-benzoxazole-5-carboxamide has been shown to have a synergistic effect when combined with other cancer treatments, such as chemotherapy and radiation therapy.
实验室实验的优点和局限性
2-butyl-N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-1,3-benzoxazole-5-carboxamide is a potent and selective inhibitor of EGFR tyrosine kinase, which makes it an attractive candidate for cancer therapy. However, there are some limitations to using 2-butyl-N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-1,3-benzoxazole-5-carboxamide in lab experiments. Firstly, 2-butyl-N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-1,3-benzoxazole-5-carboxamide has a short half-life in vivo, which limits its effectiveness as a therapeutic agent. Secondly, 2-butyl-N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-1,3-benzoxazole-5-carboxamide has poor solubility in water, which makes it difficult to administer in vivo. Finally, 2-butyl-N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-1,3-benzoxazole-5-carboxamide may have off-target effects on other kinases, which could lead to unwanted side effects.
List of future directions:
1. Develop new formulations of 2-butyl-N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-1,3-benzoxazole-5-carboxamide that improve its solubility and stability in vivo.
2. Investigate the efficacy of 2-butyl-N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-1,3-benzoxazole-5-carboxamide in combination with other targeted therapies for cancer.
3. Develop new EGFR inhibitors that have improved selectivity and potency compared to 2-butyl-N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-1,3-benzoxazole-5-carboxamide.
4. Investigate the role of EGFR mutations in cancer resistance to 2-butyl-N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-1,3-benzoxazole-5-carboxamide.
5. Investigate the effect of 2-butyl-N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-1,3-benzoxazole-5-carboxamide on the tumor microenvironment and immune response.
6. Develop new imaging techniques to monitor the pharmacokinetics and pharmacodynamics of 2-butyl-N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-1,3-benzoxazole-5-carboxamide in vivo.
7. Investigate the potential of 2-butyl-N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-1,3-benzoxazole-5-carboxamide as a therapeutic agent for other diseases, such as inflammatory disorders and autoimmune diseases.
8. Investigate the role of EGFR signaling in cancer stem cells and the potential of 2-butyl-N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-1,3-benzoxazole-5-carboxamide to target these cells.
9. Investigate the effect of 2-butyl-N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-1,3-benzoxazole-5-carboxamide on the development and progression of metastatic cancer.
10. Investigate the potential of 2-butyl-N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-1,3-benzoxazole-5-carboxamide as a prophylactic agent for cancer prevention in high-risk individuals.
合成方法
2-butyl-N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-1,3-benzoxazole-5-carboxamide can be synthesized using a multistep process. The first step involves the reaction of 2-aminobenzoxazole with butyl isocyanate to form 2-butyl-1,3-benzoxazole-5-carboxamide. The second step involves the reaction of 2-butyl-1,3-benzoxazole-5-carboxamide with 2-methyl-1H-imidazole-1-propylamine to form 2-butyl-N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-1,3-benzoxazole-5-carboxamide. The final product is obtained after purification and characterization.
科学研究应用
2-butyl-N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-1,3-benzoxazole-5-carboxamide has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various types of cancer cells, including lung, breast, and colon cancer cells. 2-butyl-N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-1,3-benzoxazole-5-carboxamide selectively targets EGFR tyrosine kinase and blocks the downstream signaling pathways that promote cell proliferation and survival. Therefore, 2-butyl-N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-1,3-benzoxazole-5-carboxamide has the potential to be used as a targeted therapy for cancer patients with EGFR overexpression or mutation.
属性
IUPAC Name |
2-butyl-N-[3-(2-methylimidazol-1-yl)propyl]-1,3-benzoxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-3-4-6-18-22-16-13-15(7-8-17(16)25-18)19(24)21-9-5-11-23-12-10-20-14(23)2/h7-8,10,12-13H,3-6,9,11H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXWRCUPCPGRQHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2=C(O1)C=CC(=C2)C(=O)NCCCN3C=CN=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-butyl-N-[3-(2-methylimidazol-1-yl)propyl]-1,3-benzoxazole-5-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-fluorobenzyl)-5-{4-[(2-fluorobenzyl)oxy]phenyl}-2H-tetrazole](/img/structure/B6088417.png)
![1-(4-ethylphenyl)-3-[(4-ethylphenyl)amino]-4,5,6,7-tetrahydrocyclohepta[b]pyrrol-2(1H)-one](/img/structure/B6088424.png)
![N-[3-(4-fluorophenyl)-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]acetamide](/img/structure/B6088432.png)

![4-{6-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B6088448.png)
![1-(3-isoxazolyl)-N-{[2-(4-methoxy-1-naphthyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-methylethanamine](/img/structure/B6088465.png)

![1-(2-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]-1-piperidinyl}-2-oxoethyl)-2-piperidinone](/img/structure/B6088478.png)
![5-isopropyl-2-methoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B6088485.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-{methyl[(1-methyl-2-pyrrolidinyl)methyl]amino}nicotinamide](/img/structure/B6088498.png)
![1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-[(4-methoxyphenoxy)methyl]piperidine](/img/structure/B6088511.png)
![N-[4-bromo-2-(3,4,5-trimethoxybenzoyl)phenyl]benzamide](/img/structure/B6088519.png)
![6-(2-phenylethyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B6088524.png)
